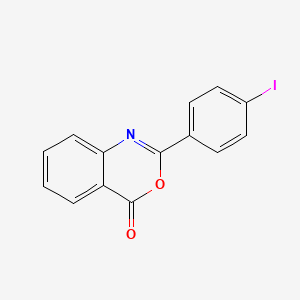
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is a synthetic organic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety and the nitropyridine core.
Glycosylation Reaction: The ribofuranosyl moiety is attached to the nitropyridine core through a glycosylation reaction, often using a Lewis acid catalyst.
Purification: The product is purified using chromatographic techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ribofuranosyl moiety can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral or anticancer agent.
Medicine: Potential therapeutic applications due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(2-C-Methyl-D-ribofuranosyl)-5-nitropyridine-2(1H)-one: A closely related compound with similar properties.
1-(2-C-Methyl-D-ribofuranosyl)-5-aminopyridine-2(1H)-one: A derivative with an amino group instead of a nitro group.
Uniqueness
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is unique due to its specific structure, which may confer distinct biological activities compared to other nucleoside analogs. Its nitro group can be selectively modified, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C11H14N2O7 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-nitropyridin-2-one |
InChI |
InChI=1S/C11H14N2O7/c1-11(17)9(16)7(5-14)20-10(11)12-4-6(13(18)19)2-3-8(12)15/h2-4,7,9-10,14,16-17H,5H2,1H3/t7-,9?,10-,11+/m1/s1 |
InChI Key |
IQRCJZVIONRBEJ-KCIRGCAJSA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=C(C=CC2=O)[N+](=O)[O-])O |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C=CC2=O)[N+](=O)[O-])CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)





![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)






